Product packaging for 2-Fluoro-7-methoxybenzothiazole(Cat. No.:CAS No. 1261460-98-3)

2-Fluoro-7-methoxybenzothiazole

Cat. No.: B1408643
CAS No.: 1261460-98-3
M. Wt: 183.2 g/mol
InChI Key: HWQVZQXVAMBFKS-UHFFFAOYSA-N
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Description

2-Fluoro-7-methoxybenzothiazole is a fluorinated benzothiazole derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. The strategic incorporation of fluorine and a methoxy group at the 2- and 7- positions of the benzothiazole core, respectively, makes this compound a valuable scaffold for developing novel bioactive molecules . Researchers utilize such substituted benzothiazoles as key intermediates in the synthesis of more complex heterocyclic systems, including Schiff bases and 4-thiazolidinones, which are investigated for their potential biological activities . The benzothiazole core is a privileged structure in drug discovery, and the specific substitution pattern on this compound suggests potential application in the design of high-affinity ligands. The presence of the fluorine atom can significantly alter a compound's electronic properties, metabolic stability, and membrane permeability, which are critical parameters in optimizing lead compounds . Similarly, the methoxy group is a common pharmacophore found in molecules with diverse biological profiles. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Strict safety precautions must be followed, including the use of appropriate personal protective equipment (PPE) such as gloves, eyeshields, and an N95 dust mask .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNOS B1408643 2-Fluoro-7-methoxybenzothiazole CAS No. 1261460-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-7-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNOS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQVZQXVAMBFKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro 7 Methoxybenzothiazole and Its Chemical Analogs

General Principles of Benzothiazole (B30560) Synthesis

The construction of the benzothiazole nucleus, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a cornerstone of heterocyclic chemistry. The most prevalent strategies involve the formation of this bicyclic system through condensation and cyclization reactions.

Condensation Reactions in Benzothiazole Formation

Condensation reactions are a primary method for synthesizing the benzothiazole skeleton, typically involving the reaction of an o-aminothiophenol with a variety of carbonyl compounds or their equivalents. psu.eduresearchgate.net This approach is versatile, allowing for the introduction of diverse substituents at the 2-position of the benzothiazole ring.

One of the most common methods is the condensation of o-aminothiophenols with carboxylic acids, aldehydes, acyl chlorides, or nitriles. nih.govnih.gov The reaction with carboxylic acids, for instance, proceeds through the formation of an intermediate o-amido-thiophenol, which then undergoes intramolecular cyclization and dehydration to yield the 2-substituted benzothiazole. nih.gov Various catalysts, including polyphosphoric acid (PPA) and Brønsted acids, can be employed to facilitate this transformation. nih.govorganic-chemistry.org

The following table provides examples of condensation reactions used in the synthesis of benzothiazole derivatives.

Reactant 1Reactant 2Catalyst/ConditionsProductReference
o-AminothiophenolBenzaldehyde (B42025)Air/DMSO2-Phenylbenzothiazole organic-chemistry.org
o-AminothiophenolNaphthyridine-3-carboxylic acidPPA, 170–250 °C2-(Naphthyridin-3-yl)benzothiazole nih.gov
o-Aminothiophenolβ-DiketoneBrønsted acid2-Substituted benzothiazole organic-chemistry.org
Substituted anilinesNitrobenzoyl chloride, Lawesson's reagent, K₃Fe(CN)₆Pyridine, reflux2-Aryl substituted benzothiazoles indexcopernicus.com

Cyclization Strategies for Benzothiazole Nucleus

Intramolecular cyclization reactions represent another major pathway to the benzothiazole core. These methods often start with a pre-formed thioanilide or a related precursor.

A classic example is the Jacobsen cyclization , which involves the oxidative cyclization of thiobenzanilides using potassium ferricyanide (B76249) in an alkaline solution. researchgate.net This method is particularly useful for the synthesis of 2-arylbenzothiazoles. The Jacobsen cyclization of a 3-fluoro-thiobenzanilide, for example, typically results in a mixture of the corresponding 5- and 7-fluorobenzothiazole regioisomers. cardiff.ac.uk

Another strategy involves the intramolecular cyclization of o-halo-thiobenzanilides. For instance, o-iodothiobenzanilides can undergo cyclization catalyzed by Pd/C under mild conditions to afford 2-substituted benzothiazoles in high yields. organic-chemistry.org Furthermore, a strategy for the synthesis of 7-substituted benzothiazoles involves directed ortho-metallation followed by benzyne (B1209423) formation and subsequent cyclization. researchgate.net

The table below summarizes different cyclization strategies for benzothiazole synthesis.

PrecursorReagent/CatalystProductReference
ThiobenzanilidesPotassium ferricyanide (Jacobsen cyclization)2-Arylbenzothiazoles researchgate.net
o-IodothiobenzanilidesPd/C2-Substituted benzothiazoles organic-chemistry.org
N-(2-chlorophenyl) benzothioamideBINAM–Cu(II) complex, Cs₂CO₃2-Aryl or 2-alkyl-substituted benzothiazoles indexcopernicus.com
3-Fluoro-thiobenzanilidesPotassium ferricyanideMixture of 5- and 7-fluoro-benzothiazoles cardiff.ac.uk

Synthetic Routes to Fluoro-Substituted Benzothiazoles

The introduction of fluorine into the benzothiazole scaffold can significantly alter its properties. Various methods have been developed for the synthesis of fluoro-substituted benzothiazoles, either by regioselective fluorination of a pre-formed benzothiazole or by using fluorinated starting materials. nih.gov

Regioselective Fluorination Techniques

Direct fluorination of the benzothiazole ring system can be challenging due to the need for regiocontrol. However, certain methodologies allow for selective fluorine incorporation. For instance, electrophilic fluorinating agents like Selectfluor® can be used. The regioselectivity is often directed by the existing substituents on the benzothiazole ring. nih.govnih.gov For example, the fluorination of benzo psu.edunih.govindexcopernicus.comtriazin-7-ones with Selectfluor® occurs regioselectively at the enamine-activated position. nih.govnih.gov While not a direct fluorination of a simple benzothiazole, this illustrates the principle of substituent-directed fluorination.

Incorporation of Fluorinated Precursors

A more common and controlled approach to synthesizing fluoro-substituted benzothiazoles involves the use of fluorinated building blocks. This can be achieved by starting with a fluorinated aniline (B41778) or a fluorinated o-aminothiophenol.

For example, the synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole has been accomplished through the cyclization of 3-chloro-4-fluoroaniline (B193440) with potassium thiocyanate (B1210189) in the presence of bromine. indexcopernicus.com Similarly, the synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a compound with potent antiproliferative activity, highlights the use of a fluorinated precursor. psu.edu

The Jacobsen cyclization of 3-fluoro- or 3,4-difluoro-substituted thiobenzanilides is a known route to 6-substituted benzothiazoles, though it can also produce mixtures of regioisomers. researchgate.net To obtain pure regioisomers, modifications to the general Jacobsen process have been developed. cardiff.ac.uk

The following table presents examples of synthesizing fluoro-substituted benzothiazoles.

PrecursorReagent/ConditionsProductReference
3-Chloro-4-fluoroanilineKSCN, Br₂2-Amino-6-fluoro-7-chlorobenzothiazole indexcopernicus.com
3-Fluoro-thiobenzanilidesJacobsen cyclization5- and 7-fluoro-benzothiazoles cardiff.ac.uk
2-Amino-5-fluorobenzenethiol2-Chloromethyl-benzothiazole synthesis followed by further steps6-Fluorobenzo[d]thiazole-2-carboxylic acid researchgate.net
4-FluoroanilineSubstitution reaction with a chlorinated benzothiazole precursorN-(benzothiazol-2-yl)-4-fluoroaniline derivative acs.org

Synthetic Routes to Methoxy-Substituted Benzothiazoles

The methoxy (B1213986) group is another important substituent that can be introduced into the benzothiazole ring to modulate its properties. Similar to fluorination, this can be achieved by direct methoxylation or, more commonly, by using methoxy-substituted precursors.

A notable method involves the reaction of a substituted aniline, such as 3-chloro-4-methoxyaniline, with potassium thiocyanate in the presence of bromine and glacial acetic acid to yield a methoxy-substituted 2-aminobenzothiazole (B30445). nih.gov Another approach describes the synthesis of 2-substituted benzothiazoles where methoxy groups on the benzene ring of the starting materials are tolerated under Brønsted acid-catalyzed cyclization conditions. organic-chemistry.org

Furthermore, a study on cannabinoid CB2 receptor ligands details the introduction of a methoxy substituent at various positions of the benzothiazole ring as part of the pharmacophore exploration. hzdr.de This often involves starting with a methoxy-substituted aniline or thiophenol.

The table below provides an example of a synthetic route to a methoxy-substituted benzothiazole.

PrecursorReagent/ConditionsProductReference
3-Chloro-4-methoxyanilineKSCN, Br₂, glacial acetic acid, ammoniaMethoxy-substituted 2-aminobenzothiazole nih.gov
o-Aminothiophenols with methoxy groupsβ-Diketones, Brønsted acidMethoxy-substituted benzothiazoles organic-chemistry.org
N-(benzothiazol-2-yl) carboxamide derivativesAlkylation with 2-methoxyethyl bromideN-(2-methoxyethyl)-N-(benzothiazol-2-yl) carboxamide hzdr.de

Introduction of Methoxy Groups onto the Benzothiazole Ring

The incorporation of methoxy groups onto the benzothiazole ring can be achieved through several synthetic strategies, primarily by utilizing appropriately substituted precursors. A common method involves the use of a methoxy-substituted aniline or aminothiophenol as the starting material. For instance, the synthesis of 6-methoxybenzothiazole (B1296504) derivatives often commences with p-anisidine (B42471) (4-methoxyaniline). researchgate.net

One established route is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides. This method is particularly effective for producing selectively substituted benzothiazoles. researchgate.net For example, the synthesis of methoxy-substituted benzothiazoles can be achieved by the cyclization of the corresponding methoxy-substituted thiobenzanilides. researchgate.net

Another prevalent method is the condensation of a methoxy-substituted 2-aminothiophenol (B119425) with various electrophiles such as aldehydes, carboxylic acids, or acyl chlorides. researchgate.netresearchgate.net While the direct synthesis of substituted 2-aminothiophenols can be challenging due to their susceptibility to oxidation, this remains a fundamental approach. researchgate.net

Furthermore, methoxy-substituted benzothiazoles can be prepared from readily available quinones. For example, 2-substituted-6-hydroxy and 6-methoxybenzothiazoles have been synthesized from 1,4-benzoquinone. This involves the reaction of the quinone with L-cysteine ethyl ester hydrochloride to form an intermediate which, upon oxidation, yields ethyl 6-hydroxybenzothiazole-2-carboxylate. The hydroxyl group can then be methylated to the desired methoxy derivative. researchgate.net

A research study on the synthesis of novel methoxy-substituted benzothiazole derivatives with antibacterial activity started with the reaction of 3-chloro-4-methoxy-aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid. researchgate.net This initial step forms a substituted 2-aminobenzothiazole, which can then undergo further reactions.

Synthesis via Substituted Aniline Intermediates

The use of substituted anilines is a cornerstone in the synthesis of a wide array of benzothiazole derivatives. rsc.org This approach allows for the early introduction of desired substituents onto what will become the benzene ring of the benzothiazole core.

A classic and widely utilized method is the reaction of a substituted aniline with potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate in the presence of an oxidizing agent, typically bromine in glacial acetic acid, to form a 2-aminobenzothiazole derivative. researchgate.netresearchgate.net For instance, the synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole proceeds via the cyclization of 3-chloro-4-fluoroaniline with potassium thiocyanate using bromine as a catalyst. researchgate.net Similarly, various 2-amino-N-(7-substituted-benzo[d]thiazol-2-yl)benzamides have been synthesized by first treating a substituted aniline with KSCN and bromine. rsc.org

Solid-phase synthesis protocols have also been developed, employing resin-bound intermediates. One such method involves the reaction of a resin-bound acyl-isothiocyanate with a series of anilines to form N-acyl, N'-phenyl-thioureas, which are then cyclized to generate the 2-aminobenzothiazole scaffold. nih.gov

The Jacobsen cyclization of thiobenzanilides, which are themselves derived from anilines and thioacylating agents, is another powerful route that often provides a single regioisomeric product. researchgate.net This method has been noted as a highly effective strategy for benzothiazole synthesis, particularly for fluoro-substituted derivatives. researchgate.net

Furthermore, three-component reactions involving an aromatic amine, an aliphatic amine, and elemental sulfur have been developed as a catalyst- and additive-free method for constructing 2-substituted benzothiazoles. wikipedia.org This approach highlights the versatility of anilines as precursors in modern synthetic strategies. wikipedia.org

Specific Synthetic Approaches for 2-Fluoro-7-methoxybenzothiazole

While a direct, one-pot synthesis of this compound is not prominently documented, its synthesis can be envisioned through logical multi-step strategies that combine established methodologies for introducing the requisite fluoro and methoxy substituents onto the benzothiazole core.

Multi-step Synthesis Strategies

A plausible multi-step synthesis of this compound would likely commence with a precursor that already contains one or both of the desired substituents on the aniline ring.

Route 1: Starting from a Substituted Aniline

A hypothetical route could begin with 2-amino-3-methoxyphenol. This starting material would first need to be converted to the corresponding 2-amino-3-methoxythiophenol. The synthesis of aminothiophenols can be challenging, but methods exist, such as the one-step synthesis from 2-chloronitrobenzene using sodium sulfide (B99878) nonahydrate. rsc.org Once the 2-amino-3-methoxythiophenol is obtained, it can undergo cyclization.

The cyclization to form the benzothiazole ring is a key step. The most direct approach would be the introduction of the C-2 fluoro substituent. The Balz-Schiemann reaction is a classic and effective method for converting an aromatic amine to an aryl fluoride (B91410). nih.gov This reaction involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. nih.govnih.gov

Therefore, a potential synthetic sequence is as follows:

Formation of 2-Amino-7-methoxybenzothiazole : Starting from a suitable precursor like 2-amino-3-methoxythiophenol, cyclization with a reagent that installs a 2-amino group, such as cyanogen (B1215507) bromide or by reaction with thiourea (B124793) followed by oxidative cyclization.

Diazotization and Fluorination : The resulting 2-amino-7-methoxybenzothiazole would then undergo a Balz-Schiemann reaction. The 2-amino group is converted to a diazonium tetrafluoroborate salt using a nitrite (B80452) source (e.g., sodium nitrite) and fluoroboric acid (HBF₄). Subsequent heating of this salt would yield this compound. nih.gov

Route 2: Building upon a Pre-formed Benzothiazole

An alternative strategy would involve synthesizing 7-methoxy-2-chlorobenzothiazole first. The treatment of 2-mercaptobenzothiazoles with sulfuryl chloride, with the addition of water to increase reaction efficacy, can produce 2-chlorobenzothiazoles in high yields. researchgate.net The chlorine atom at the C-2 position can then be displaced by a fluoride ion through nucleophilic aromatic substitution (SNAr).

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product in multi-step syntheses.

In the case of nucleophilic aromatic substitution to introduce the fluorine atom, reaction conditions such as temperature, solvent, and the nature of the fluoride source are paramount. The reactivity in SNAr reactions can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. The choice of leaving group is also important, with fluoride itself sometimes being a surprisingly good leaving group in certain contexts due to its high electronegativity, which facilitates the initial nucleophilic attack. acs.org

For the cyclization step , catalyst selection and reaction medium can significantly impact the outcome. For instance, in condensations of 2-aminothiophenols with aldehydes, various catalysts from hydrogen peroxide/HCl to polymer-supported reagents have been employed to improve yields and facilitate product isolation. researchgate.net Microwave-assisted synthesis has also been shown to accelerate these reactions and improve yields. researchgate.net

The table below summarizes some optimized conditions for related benzothiazole syntheses, which could inform the development of a process for this compound.

Reaction TypeCatalyst/ReagentSolventTemperatureYieldReference
CondensationH₂O₂/HClEthanolRoom Temp.Excellent researchgate.net
CondensationPolystyrene-Iodine AcetateDichloromethaneRoom Temp.High researchgate.net
Balz-SchiemannNone (thermal)Chlorobenzene60-80 °CGood to Excellent nih.gov
Balz-SchiemannNone (photochemical)HexaneVisible lightGood to Excellent nih.gov
Jacobsen CyclizationK₃[Fe(CN)₆]Aq. NaOHNot specifiedGood researchgate.net

Synthetic Diversification and Derivatization of the this compound Scaffold

The this compound scaffold, once synthesized, offers multiple sites for further chemical modification, allowing for the generation of a library of analogs for structure-activity relationship studies. The reactivity of the benzothiazole ring is influenced by the electronic nature of its substituents.

Modification at the C-2 Position of the Benzothiazole Ring

The C-2 position of the benzothiazole ring is particularly amenable to a variety of chemical transformations. The fluorine atom in this compound would be a reactive handle for nucleophilic substitution, given its position on the electron-deficient thiazole ring.

Nucleophilic Aromatic Substitution (SNAr)

The C-2 fluoro group can be displaced by a range of nucleophiles. This is a common strategy for introducing diverse functionalities at this position.

Amination : Reaction with primary or secondary amines can introduce various amino groups. For example, 2-chlorobenzothiazoles react with amines to yield 2-aminobenzothiazole derivatives. researchgate.net A similar reactivity would be expected for the 2-fluoro analog.

Alkoxylation/Aryloxylation : Alkoxides and phenoxides can displace the C-2 fluoride to form 2-alkoxy or 2-aryloxy benzothiazoles.

Thiolation : Thiolates can be used to introduce sulfur-based substituents, leading to the formation of 2-thioether derivatives.

The table below provides examples of C-2 functionalization on related benzothiazole systems.

Starting MaterialReagentProductReference
2-AminobenzothiazoleChloroacetyl chloride, then N-heterocycles2-Substituted aminobenzothiazoles researchgate.net
2-Mercaptobenzothiazole (B37678)Aryl enyne ketonesBenzothiazolyl furfuryl sulfides researchgate.net
BenzothiazoleTriphenylphosphine, then O- or N-nucleophiles2-Ethers or 2-amines acs.org
2-MethylthiobenzothiazoleAryl/alkenylaluminum reagents (Ni-catalyzed)2-Aryl/alkenylbenzothiazoles
BenzothiazoleDifluoromethyl anhydrides (Pd-catalyzed)2-Difluoromethylbenzothiazole

Cross-Coupling Reactions

While less common for a C-F bond, under specific catalytic conditions, particularly with nickel catalysts, the C-2 fluoro group could potentially participate in cross-coupling reactions. However, it is more common to first convert the 2-fluoro group to a more reactive species like a 2-chloro or 2-bromo derivative if cross-coupling is desired.

Alternatively, if the benzothiazole core is synthesized with a hydrogen at the C-2 position, direct C-H functionalization offers a powerful and atom-economical route for derivatization. Palladium-catalyzed C-H functionalization has been used to introduce aryl and other groups at the C-2 position of the benzothiazole ring. wikipedia.org

Functionalization of the Benzene Moiety

The introduction of new functional groups onto the benzene portion of this compound and its chemical analogs can be achieved through various synthetic methodologies. The primary approaches involve electrophilic aromatic substitution (EAS) and, more recently, transition-metal-catalyzed C-H bond functionalization. The inherent directing effects of the methoxy group and the thiazole ring play a crucial role in determining the position of substitution.

The 7-methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. This effect increases the nucleophilicity of the positions ortho (C6) and para (C4) to the methoxy group, making them more susceptible to electrophilic attack. Conversely, the thiazole moiety is generally considered to be an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution, particularly at the positions adjacent to the fusion (C4 and C7a).

The interplay of these directing effects suggests that electrophilic substitution on a 7-methoxybenzothiazole scaffold will preferentially occur at the C4 and C6 positions. The presence of a fluorine atom at the 2-position is expected to have a minor electronic influence on the benzene ring functionalization compared to the potent methoxy group.

Electrophilic Aromatic Substitution

Detailed research findings on the direct electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature. However, the principles of electrophilic aromatic substitution on substituted benzothiazoles and related aromatic systems provide a strong basis for predicting the outcomes of such reactions.

Halogenation: The introduction of a halogen atom (e.g., bromine, chlorine) onto the benzene ring would be expected to proceed at the C4 or C6 positions. The reaction would typically involve the use of a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a suitable solvent. The precise regioselectivity between the C4 and C6 positions may be influenced by steric factors and the specific reaction conditions employed.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is a classic electrophilic aromatic substitution reaction. For a 7-methoxybenzothiazole derivative, the nitro group (-NO2) would be anticipated to be introduced at either the C4 or C6 position. The strong activating effect of the methoxy group would likely overcome the deactivating effect of the thiazole ring, facilitating the reaction.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental methods for introducing alkyl and acyl groups onto aromatic rings. These reactions are catalyzed by Lewis acids and are sensitive to the electronic nature of the substrate. While the deactivating nature of the thiazole ring might pose a challenge, the activating 7-methoxy group could enable these reactions to proceed, again with a preference for the C4 and C6 positions.

Transition-Metal-Catalyzed C-H Functionalization

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the functionalization of aromatic and heteroaromatic compounds. These methods offer alternative pathways to introduce functional groups with high regioselectivity, often under milder conditions than traditional electrophilic substitution reactions.

Palladium-catalyzed cross-coupling reactions, in particular, have been widely employed for the C-H arylation of heterocycles. For 7-methoxybenzothiazole derivatives, a directing group strategy could be employed to achieve high regioselectivity. The nitrogen atom of the thiazole ring can act as a directing group, facilitating the functionalization of the adjacent C-H bond at the C6 position. Alternatively, the inherent electronic biases of the molecule could direct the C-H functionalization to the most activated positions.

While specific examples for this compound are scarce, studies on related benzothiazole systems demonstrate the feasibility of such transformations. For instance, the palladium-catalyzed C-H arylation of benzothiazoles with various aryl halides has been reported, showcasing the versatility of this approach for creating C-C bonds.

Below is a table summarizing the expected functionalization reactions on the benzene moiety of a 7-methoxybenzothiazole scaffold, based on established principles of organic chemistry.

Reaction Type Reagents and Conditions Expected Major Product(s) Controlling Factors
Halogenation NBS or NCS in a suitable solvent (e.g., DMF, CH3CN)4-Halo-7-methoxybenzothiazole and/or 6-Halo-7-methoxybenzothiazoleElectronic directing effect of the methoxy group; steric hindrance.
Nitration HNO3, H2SO44-Nitro-7-methoxybenzothiazole and/or 6-Nitro-7-methoxybenzothiazoleStrong activating effect of the methoxy group.
Friedel-Crafts Acylation Acyl chloride, Lewis acid (e.g., AlCl3)4-Acyl-7-methoxybenzothiazole and/or 6-Acyl-7-methoxybenzothiazoleBalance between the activating methoxy group and the deactivating thiazole ring.
Palladium-Catalyzed C-H Arylation Aryl halide, Pd catalyst, ligand, base6-Aryl-7-methoxybenzothiazole (if directed by the thiazole nitrogen) or a mixture of 4- and 6-aryl derivativesDirecting group ability of the thiazole nitrogen; electronic activation by the methoxy group.

It is important to note that the actual outcome of these reactions can be influenced by a variety of factors, including the specific reagents, solvents, temperatures, and the presence of the 2-fluoro substituent. Experimental validation is necessary to confirm the regioselectivity and yields for the functionalization of this compound.

Biological Activity and Pharmacological Significance of 2 Fluoro 7 Methoxybenzothiazole Derivatives

Overview of Diverse Biological Activities Associated with Benzothiazole (B30560) Derivatives

Benzothiazole derivatives are recognized for their wide-ranging pharmacological effects. The inherent structural features of the benzothiazole ring system allow for interactions with various biological targets, leading to a diverse array of activities. These include anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, anticonvulsant, analgesic, and neuroprotective properties. nih.govresearchgate.net The nature and position of substituents on the benzothiazole core play a crucial role in defining the specific biological activity and potency of the derivatives. researchgate.net For instance, the presence of a fluorine atom, known for its ability to enhance metabolic stability and binding affinity, and a methoxy (B1213986) group, which can influence electronic properties and solubility, on the benzothiazole ring are considered key modifications in medicinal chemistry. researchgate.netnih.gov

Anticancer and Antiproliferative Activities

The quest for novel and effective anticancer agents has led to the extensive investigation of benzothiazole derivatives. nih.gov These compounds have demonstrated significant potential in targeting various cancer cell lines through multiple mechanisms of action.

In Vitro Cytotoxicity Studies in Cancer Cell Lines

Numerous studies have reported the in vitro cytotoxic effects of benzothiazole derivatives against a panel of human cancer cell lines. While specific data for 2-Fluoro-7-methoxybenzothiazole is not extensively documented, related compounds have shown promising results. For example, certain fluorinated benzothiazoles have exhibited potent cytotoxic activity against breast cancer cell lines like MCF-7. nih.gov The introduction of different substituents at various positions of the benzothiazole nucleus has been shown to modulate the anticancer potency. For instance, a new series of benzothiazole derivatives was synthesized and tested for their cytotoxic activity toward the human breast cancer MCF-7 cell line, with some compounds showing greater potency than the reference drug cisplatin. nih.gov

Table 1: Examples of In Vitro Cytotoxicity of Benzothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzothiazole Derivative 4MCF-78.64 nih.gov
Benzothiazole Derivative 5cMCF-77.39 nih.gov
Benzothiazole Derivative 5dMCF-77.56 nih.gov
Benzothiazole Derivative 6bMCF-75.15 nih.gov
Cisplatin (Reference)MCF-713.33 nih.gov

Mechanistic Insights into Antitumor Actions

The antitumor effects of benzothiazole derivatives are attributed to several mechanisms. One of the key mechanisms is the induction of apoptosis (programmed cell death) in cancer cells. This can be triggered through various pathways, including the regulation of free radical production. Some benzothiazole derivatives have been shown to increase the activity of superoxide (B77818) dismutase and deplete intracellular reduced glutathione, leading to an accumulation of reactive oxygen species and subsequent tumor cell death. nih.gov Furthermore, these compounds can interfere with the synthesis of essential biomolecules like proteins and nucleic acids in cancer cells. nih.gov While the precise mechanism for this compound is yet to be elucidated, it is plausible that it could share similar antitumor mechanisms with other substituted benzothiazoles.

Antimicrobial Activities: Antibacterial and Antifungal Potential

Benzothiazole derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a spectrum of bacterial and fungal pathogens. nih.govresearchgate.net

Efficacy against Bacterial Strains (Gram-positive and Gram-negative)

The antibacterial potential of fluorinated benzothiazole derivatives has been a subject of investigation. Studies on various substituted fluoro-benzothiazoles have demonstrated moderate to significant inhibitory properties against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl} nitrobenzamide derivatives have been synthesized and screened for their antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net The presence and position of different substituents on the benzothiazole ring have been shown to influence the antibacterial efficacy. researchgate.net While specific data for this compound is limited, the known activity of related fluoro-benzothiazoles suggests its potential as an antibacterial agent.

Table 2: Antibacterial Screening of Substituted Fluoro-Benzothiazole Derivatives

CompoundConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliReference
Compound S-2350Moderate- researchgate.net
Compound S-2550Moderate- researchgate.net
Compound S-2950Moderate- researchgate.net
Compound S-41100Significant- researchgate.net
Compound S-45100Significant- researchgate.net

Note: The data represents various substituted fluoro-benzothiazoles and not specifically this compound.

Efficacy against Fungal Pathogens

In addition to their antibacterial properties, benzothiazole derivatives have also been explored for their antifungal potential. Research on fluorobenzothiazole fused with other heterocyclic rings like imidazoles has been undertaken to develop novel antifungal agents. researchgate.net Although specific studies on the antifungal activity of this compound are not widely available, the general antifungal efficacy of the benzothiazole scaffold suggests that this compound could also exhibit activity against various fungal pathogens. For example, some 7-Chloro-(6-fluorobenzothiazole)-2-amino(substituted) acetanilides have shown promising antifungal activity. researchgate.net

Anti-inflammatory Activities

Derivatives of the benzothiazole scaffold have demonstrated significant potential as anti-inflammatory agents. These compounds often exert their effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

A series of novel benzothiazole derivatives were designed and synthesized, with a particular focus on their dual anticancer and anti-inflammatory properties. nih.gov Among the synthesized compounds, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7) was identified as a potent agent that significantly inhibited the proliferation of cancer cell lines and reduced the expression of inflammatory factors IL-6 and TNF-α in mouse monocyte macrophages. nih.gov The study highlighted that the introduction of a carbon atom or carbonyl groups between the two rings of the benzothiazole structure could lead to more advantageous molecular architectures for anti-inflammatory and anticancer activities. nih.gov

Another study focused on the synthesis of 2-amino-6-methoxy benzothiazole derivatives and evaluated their anti-inflammatory activity. iosrjournals.org The synthesized hydrazino derivative showed promising results in suppressing hemolysis, indicating its potential as an anti-inflammatory agent. iosrjournals.org

Furthermore, research on 1,2,4-triazole (B32235) derivatives has shown their anti-inflammatory activity through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. nih.gov Some of these derivatives have demonstrated in vivo activity comparable to standard anti-inflammatory drugs like indomethacin. nih.gov Hybrids of 7-oxodehydroabietic acid bearing a 1,2,3-triazole moiety have also been synthesized and shown to exhibit potent anti-inflammatory effects in BV2 cell lines. nih.gov

The anti-inflammatory effects of 7-methoxycryptopleurine, a phenanthroquinolizidine, have been demonstrated both in vitro and in vivo. nih.gov This compound was found to inhibit the biosynthesis of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). nih.gov The structural features of these compounds, such as the non-planar relationship between the phenanthrene (B1679779) and quinolizidine (B1214090) moieties, play a crucial role in their anti-inflammatory activity. nih.gov

Table 1: Anti-inflammatory Activity of Benzothiazole and Related Derivatives
Compound/DerivativeModel/AssayKey FindingsReference
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7)ELISA on RAW264.7 cellsSignificantly inhibited the expression of IL-6 and TNF-α. nih.gov
2-amino-6-methoxy benzothiazole hydrazino derivativeHemolysis suppressionShowed potent anti-inflammatory activity by suppressing hemolysis. iosrjournals.org
1,2,4-Triazole derivativesCarrageenan-induced rat paw edemaExhibited anti-inflammatory activity similar to indomethacin. nih.gov
7-Oxodehydroabietic acid-1,2,3-triazole hybridsBV2 cell linesCompounds 10, 15, 16, and 17 showed potent anti-inflammatory effects. nih.gov
7-methoxycryptopleurineIn vitro and in vivo modelsExerted potent anti-inflammatory activity by inhibiting COX-2 and TNF-α biosynthesis. nih.gov
1,2,3-triazole linked isoflavone (B191592) benzodiazepine (B76468) hybridsNitric oxide (NO) inhibition assayTwo hybrids and one azido-isoflavone precursor showed useful NO inhibitory activity. hud.ac.ukresearchgate.net
2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazoleLPS-induced BV-2 cellsEffectively reduced NO production and downregulated pro-inflammatory cytokines and enzymes. nih.gov

Other Relevant Biological Activities

Anticonvulsant Activity

Benzothiazole derivatives have been investigated for their potential as anticonvulsant agents. Riluzole, a benzothiazole-containing drug, is known for its phenytoin-like anticonvulsant activity. nih.gov

A study on novel benzothiazole-coupled sulfonamide derivatives revealed that some of these compounds exhibited significant anticonvulsant potential in the maximal electroshock (MES) model in mice. nih.gov Specifically, compound 9 from this series emerged as the most potent anticonvulsant agent. nih.gov Another study reported the synthesis of benzaldehyde (B42025) (2-oxobenzothiazolin-3-yl)acetohydrazones, with some compounds showing promise in the pentylenetetrazole-induced seizure test. saspublishers.com

Furthermore, various hydrazone derivatives incorporating the benzothiazole moiety have been synthesized and evaluated for their anticonvulsant properties. saspublishers.com For instance, 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[4-(4-bromophenoxy)benzylidene] acetohydrazide showed significant protection in the 6 Hz psychomotor seizure test in mice. saspublishers.com Triazole derivatives have also been extensively studied for their anticonvulsant effects, with many compounds showing activity in both MES and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov

Table 2: Anticonvulsant Activity of Benzothiazole Derivatives
Compound/DerivativeModel/AssayKey FindingsReference
Benzothiazole coupled sulfonamide (Compound 9)Maximal Electroshock (MES) model in miceMost potent anticonvulsant in the series. nih.gov
Benzaldehyde (2-oxobenzothiazolin-3-yl)acetohydrazones (Compounds 22e and 22h)Pentylenetetrazole induced seizure testShowed promising anticonvulsant activity. saspublishers.com
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[4-(4-bromophenoxy)benzylidene] acetohydrazide (Compound 7)6 Hz psychomotor seizure test in miceShowed 75% protection at a dose of 100 mg/kg. saspublishers.com
Fluoro benzothiazolo oxadiazolo quinazoline (B50416) and sulfonamido quinazoline derivativesMES and strychnine (B123637) induced modelsCompounds ap-3, ap-6, and bz-9 showed significant anticonvulsant activity. indexcopernicus.com

Antidiabetic Activity

The potential of benzothiazole derivatives in the management of diabetes has been explored. Studies on Rhazya stricta, a plant containing such compounds, have shown promising antidiabetic effects. nih.gov Extracts from this plant have been found to inhibit enzymes like DPP-IV and β-secretase, leading to a reduction in blood glucose levels. nih.gov

Research on 1,2,3-triazole derivatives has also indicated their potential as antidiabetic agents. nih.gov These compounds have shown inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. nih.gov One particular compound, K-1, demonstrated significant inhibition of both enzymes. nih.gov

Table 3: Antidiabetic Activity of Benzothiazole and Related Derivatives
Compound/DerivativeModel/AssayKey FindingsReference
Rhazya stricta root extractsDPP-IV and β-secretase inhibition, in vivo diabetic mice modelInhibited DPP-IV and β-secretase; reduced blood glucose and HbA1c levels. nih.gov
1,2,3-Triazole derivative (K-1)α-amylase and α-glucosidase inhibition assaysShowed maximum antidiabetic activity with high percentage of inhibition. nih.gov

Antitubercular Activity

Benzothiazole derivatives have emerged as a promising class of compounds in the search for new antitubercular drugs. One area of focus has been the inhibition of Mycobacterium tuberculosis type II NADH dehydrogenase (NDH-2), a crucial enzyme in the mycobacterial respiratory pathway. nih.gov

A series of 2-mercaptobenzothiazole (B37678) derivatives were synthesized and evaluated for their anti-tubercular potential. nih.gov Compounds C3 and C4 were identified as potent molecules, with C4 showing a superior NDH-2 inhibitory profile. nih.gov The study also highlighted the importance of lipophilicity for the penetration of the bacterial cell wall. nih.gov For instance, a 6-fluoro substitution (compound C5 ) resulted in better anti-TB activities compared to chloro or bromo substitutions at the same position. nih.gov

The 1,2,4-triazole nucleus has also been incorporated into molecules with the aim of developing new antitubercular agents, with research indicating that these compounds can inhibit the biosynthesis of the mycobacterial cell wall. researchgate.net

Table 4: Antitubercular Activity of Benzothiazole Derivatives
Compound/DerivativeTarget/AssayKey FindingsReference
2-Mercaptobenzothiazole derivative (C4)Mtb NDH-2 inhibitionPotent inhibitor of NDH-2 with a high bactericidal response. nih.gov
6-Fluoro-2-mercaptobenzothiazole (C5)MIC against MtbShowed better anti-TB activity compared to 6-chloro and 6-bromo derivatives. nih.gov

Antioxidant Activity

Several studies have highlighted the antioxidant potential of benzothiazole and related heterocyclic derivatives. These compounds can neutralize free radicals and protect against oxidative damage.

An aminothiazole derivative was shown to exhibit significant antioxidant and free radical scavenging activity, protecting pBR322 DNA and red blood cell membranes from oxidative damage induced by hydrogen peroxide. nih.gov The study found that the aminothiazole derivative at a concentration of 18.44 microM had radical scavenging activity greater than the standards, ascorbic acid and trolox. nih.gov

Research on 2-substituted quinazolin-4(3H)-ones has also revealed their antioxidant properties. nih.gov The most potent radical scavenging activity was observed for dihydroxy-substituted quinazolinones. nih.gov The presence of an additional ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent was found to increase antioxidant potency. nih.gov

Table 5: Antioxidant Activity of Thiazole (B1198619) and Related Derivatives
Compound/DerivativeModel/AssayKey FindingsReference
Aminothiazole derivativeDPPH, ABTS, DNA protection, RBC membrane protection assaysExhibited potent antioxidant and free radical scavenging properties, protecting DNA and cell membranes from oxidative damage. nih.gov
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e)DPPH, ABTS, CUPRAC assaysShowed potent antioxidant activity and metal-chelating properties. nih.gov
2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazoleIntracellular ROS levels and Nrf2-HO-1 signaling pathwayReduced intracellular reactive oxygen species (ROS) levels. nih.gov

Enzyme Inhibition Studies

Research into the biological activity of benzothiazole derivatives has revealed their potential as inhibitors of several key enzymes implicated in various diseases, including cancer, microbial infections, and metabolic disorders. The electronic properties and substitution patterns on the benzothiazole ring play a crucial role in determining the potency and selectivity of these compounds as enzyme inhibitors.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition:

A number of 2-aminobenzothiazole (B30445) derivatives have been investigated as inhibitors of VEGFR-2, a key regulator of angiogenesis, which is a critical process in tumor growth and metastasis. For instance, a series of 2-aminobenzothiazole hybrids linked to other heterocyclic moieties have shown potent VEGFR-2 inhibitory activity. One such hybrid emerged as a particularly strong inhibitor with an IC50 value of 91 nM. nih.gov The substitution pattern on the benzothiazole ring and the nature of the linked heterocyclic group are critical for high-affinity binding to the ATP-binding site of the VEGFR-2 kinase domain.

Carbonic Anhydrase (CA) Inhibition:

Benzothiazole derivatives, particularly those bearing a sulfonamide group, have been studied as inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes. tandfonline.com For example, 2-amino-4-(4-chlorophenyl)thiazole has demonstrated potent inhibition of human carbonic anhydrase I (hCA I) with a Ki of 0.008 µM. nih.gov Another compound, 2-amino-4-(4-bromophenyl)thiazole, was found to be a potent inhibitor of hCA II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov These findings highlight the potential of the substituted thiazole scaffold, a close relative of benzothiazole, in targeting these enzymes.

DNA Gyrase and Topoisomerase IV Inhibition:

The 2-aminobenzothiazole scaffold has also been explored for the development of antibacterial agents targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.gov These inhibitors typically function by competing with ATP for the binding site on the GyrB and ParE subunits of the enzymes. The development of potent inhibitors against these targets is a promising strategy to combat the rise of antibiotic-resistant bacteria. nih.gov

Phosphoinositide 3-Kinase (PI3K) Inhibition:

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making its components attractive targets for anticancer drug development. A novel 2-aminobenzothiazole derivative has been identified as a highly potent inhibitor of PI3Kα, with an impressive IC50 value of 1.03 nM. nih.gov This compound also demonstrated significant growth-inhibitory activity in breast cancer cell lines, underscoring the potential of the 2-aminobenzothiazole core in targeting this critical oncogenic pathway. nih.gov

The following table summarizes the enzyme inhibitory activities of selected benzothiazole derivatives, providing an indication of the potential targets for compounds based on this scaffold.

Compound/Derivative ClassTarget EnzymeIC50/Ki ValueReference
2-Aminobenzothiazole-thiazolidinedione hybrid (Compound 4a )VEGFR-291 nM nih.gov
2-Amino-4-(4-chlorophenyl)thiazolehCA I0.008 µM (Ki) nih.gov
2-Amino-4-(4-bromophenyl)thiazolehCA II0.124 µM (Ki) nih.gov
2-Amino-4-(4-bromophenyl)thiazoleAChE0.129 µM (Ki) nih.gov
2-Amino-4-(4-bromophenyl)thiazoleBChE0.083 µM (Ki) nih.gov
2-Aminobenzothiazole derivative (Compound 54 )PI3Kα1.03 nM nih.gov

Table 1: Enzyme Inhibitory Activities of Selected Benzothiazole Derivatives

It is important to reiterate that the data presented above are for benzothiazole derivatives with different substitution patterns than this compound. However, these findings strongly suggest that the benzothiazole scaffold is a versatile platform for the design of potent and selective enzyme inhibitors. The presence of a fluorine atom at the 2-position and a methoxy group at the 7-position of the benzothiazole ring in the title compound would significantly influence its electronic and steric properties, and thus its binding affinity and selectivity for various enzyme targets. Further empirical studies are necessary to elucidate the specific enzyme inhibitory profile of this compound and its derivatives.

Structure Activity Relationship Sar and Molecular Design Principles for 2 Fluoro 7 Methoxybenzothiazole Derivatives

Fundamental Concepts of SAR in Benzothiazole (B30560) Chemistry

Benzothiazole is recognized as a "privileged" scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. benthamscience.com The pharmacological potential of these derivatives can be modulated by introducing various substituents onto the core bicyclic structure. benthamscience.comresearchgate.net SAR studies reveal that the nature, number, and position of these functional groups are critical determinants of the resulting biological activity, which can range from anticancer and antimicrobial to anti-inflammatory effects. researchgate.netnih.govrjptonline.org

The bioactivity of the benzothiazole scaffold is highly dependent on the electronic and steric properties of the substituents attached to its core. researchgate.net Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the pharmacological profile of the parent compound. For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or a nitro group, has been shown to enhance the antimicrobial and anticancer activities of certain benzothiazole derivatives. nih.govrsc.org Conversely, the presence of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups has been found in some cases to increase antibacterial potency. nih.gov

The substitution pattern plays a crucial role. For example, in a series of benzothiazole-hydrazones, it was observed that the type of substituent on an attached phenyl ring dictated the spectrum of antimicrobial activity. nih.gov The introduction of a trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety, has been correlated with enhanced cytotoxicity in specific cancer cell lines. nih.gov

Table 1: Influence of Different Substituents on the Biological Activity of Benzothiazole Derivatives
Substituent GroupElectronic NatureObserved Effect on BioactivityExample Compound ClassReference
Halogens (F, Cl, Br)Electron-WithdrawingEnhanced antimicrobial and anticancer activity. nih.govrsc.orgBenzothiazole-thiazole hybrids, 2-phenyl benzothiazoles nih.govrsc.org
Nitro (-NO₂)Strongly Electron-WithdrawingEnhanced antimicrobial activity; potent electron-withdrawing capacity can lead to interactions with biological nucleophiles. rsc.orgnih.govBenzothiazole-thiazole hybrids, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine rsc.orgnih.gov
Trifluoromethyl (-CF₃)Strongly Electron-WithdrawingEnhanced cytotoxicity against certain cancer cells. nih.govIsoxazoles and triazoles linked 2-phenyl benzothiazoles nih.gov
Hydroxyl (-OH)Electron-DonatingIncreased antibacterial activity in some series. nih.govBenzo[d]thiazole-hydrazones nih.gov
Methoxy (-OCH₃)Electron-DonatingIncreased antibacterial activity in some series. nih.govBenzo[d]thiazole-hydrazones nih.gov

The regiochemistry of substitution on the benzothiazole ring is a critical factor in determining the biological efficacy of its derivatives. researchgate.net Research has consistently shown that certain positions on the benzothiazole nucleus are more favorable for substitution to achieve desired biological outcomes. The most frequently targeted and advantageous positions for modification are C2, C5, and C6. researchgate.net

Substitutions at the C2 position are particularly common and often lead to significant biological activity. researchgate.net The C2 position allows for the introduction of a wide variety of functional groups, from simple chemical moieties to more complex heterocyclic systems, which can profoundly influence the molecule's interaction with biological targets. researchgate.net

The benzene (B151609) ring portion of the scaffold, particularly at the C5 and C6 positions, also represents a key area for modification. For example, studies have shown that placing a strong electron-withdrawing atom like fluorine at the C6 position can improve cytotoxicity against specific cancer cell lines. nih.gov In another comparative study, a chlorine atom at the C6 position resulted in a notable increase in bioactivity compared to a fluorine substitution at the C5 position, highlighting the subtle yet significant impact of positional isomerism. nih.gov The introduction of fluorine at the C7 position of a benzoxazole (a related benzazole) skeleton was found to provide potent activity in VLA-4 inhibitors. nih.gov

Table 2: Positional Effects of Functional Groups on the Bioactivity of Benzothiazole Derivatives
Position of SubstitutionSignificance in SARObserved Impact on BioactivityReference
C2Highly favorable for substitution. researchgate.netOften leads to significant biological activity; allows for diverse modifications. researchgate.net researchgate.net
C5Favorable for substitution. researchgate.netFluorine at C5 showed less bioactivity increase compared to chlorine at C6 in one study. nih.gov researchgate.netnih.gov
C6Highly favorable for substitution. researchgate.netSubstitution with electron-withdrawing groups like chlorine or fluorine can significantly improve cytotoxicity. nih.govnih.gov researchgate.netnih.govnih.gov
C7Favorable in related benzazoles.Fluorine at C7 in a benzoxazole derivative provided potent VLA-4 inhibition. nih.gov nih.gov

SAR Specific to Fluorine Substitution in Benzothiazoles

The incorporation of fluorine into heterocyclic compounds is a widely used strategy in medicinal chemistry to enhance biological activity. nih.govresearchgate.net In the context of benzothiazoles, fluorine substitution can lead to significant improvements in potency and pharmacokinetic properties. nih.gov This is attributed to the unique physicochemical properties of the fluorine atom.

Fluorine possesses a unique combination of properties that make it a valuable substituent in drug design. It is the most electronegative element, which leads to a highly polarized carbon-fluorine (C-F) bond. nih.gov This polarization can influence the molecule's interactions with its biological environment through electrostatic and dipole interactions. nih.gov

The introduction of fluorine can significantly affect how a molecule interacts with its biological target and its ability to cross cell membranes. Fluorine can act as a hydrogen bond acceptor, potentially forming crucial interactions within a receptor's binding pocket. researchgate.net

Numerous studies have demonstrated a positive correlation between the fluorination of benzothiazole derivatives and their biological efficacy. The presence of a fluorine moiety is often essential for potent activity, with its removal or replacement by other halogens leading to diminished inhibitory effects. nih.gov

For example, the anticancer agent PMX610, which is 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, possesses potent and selective antitumor properties. nih.gov In other studies, benzothiazole derivatives bearing a fluorine atom at the C6 position showed improved cytotoxicity against certain cancer cell lines. nih.gov Specifically, one such compound exhibited higher potency against a leukemia cancer cell line than the standard drug mitomycin-C. nih.gov The enhancement in biological activity upon fluorination is a recurring theme in the study of benzazoles, with many reports correlating the introduction of fluorine with improved pharmacological profiles and, in some cases, lower toxicity. nih.gov

Table 3: Correlation between Fluorination and Biological Efficacy in Benzothiazole Derivatives
Compound/Derivative ClassFluorine PositionBiological ActivityObservationReference
PMX6105-FluoroAnticancerPotent and selective in vitro antitumor properties against various human cancer cell lines. nih.gov nih.gov
N-alkylbromo-benzothiazoles6-FluoroAnticancer (Cytotoxicity)The 6-fluoro derivative showed the highest potency against the leukemia THP-1 cancer cell line, exceeding that of mitomycin-C. nih.gov nih.gov
Fluorinated 2-aryl benzothiazolesNot specifiedAnticancerThe presence of the fluorine moiety was found to be essential for growth-inhibitory activity. nih.gov nih.gov
Fluoroquinolones (related class)6-FluoroAntibacterialFluorine at position-6 enhanced Gram-positive activity, improved DNA gyrase binding, and cell penetration. nih.gov nih.gov

SAR Specific to Methoxy Substitution in Benzothiazoles

The introduction of a methoxy group onto the benzothiazole core profoundly influences its physicochemical properties and, consequently, its biological activity. The position of this substitution is critical, with the 7-position offering unique electronic and steric characteristics.

Influence of Methoxy Group on Electron Density and Polarity

The methoxy group (-OCH3) is a potent electron-donating group due to the resonance effect of the oxygen's lone pairs of electrons, which can delocalize into the aromatic ring system. When positioned at the 7-position of the benzothiazole ring, the methoxy group significantly increases the electron density of the benzene portion of the scaffold. This heightened electron density can modulate the molecule's ability to engage in various intermolecular interactions, including pi-pi stacking and hydrogen bonding, which are often crucial for binding to biological targets.

Contribution of Methoxy to Specific Pharmacological Outcomes

The presence of a methoxy group on the benzothiazole ring has been associated with a range of pharmacological activities, including anticancer and anti-inflammatory effects. For instance, studies on various benzothiazole derivatives have shown that methoxy substitution can enhance their antiproliferative activity against certain cancer cell lines mdpi.com. In some cases, the position of the methoxy group is a key determinant of potency and selectivity. While direct studies on 7-methoxybenzothiazole are limited, research on related structures suggests that this substitution can influence the molecule's metabolic stability and pharmacokinetic profile.

For example, in a series of benzothiazole derivatives developed as cannabinoid CB2 receptor ligands, the introduction of a methoxy substituent at different positions of the benzothiazole ring was a key pharmacomodulation strategy hzdr.de. This highlights the importance of the methoxy group in fine-tuning the interaction of the molecule with its biological target.

Synergistic Effects of Fluoro and Methoxy Groups on SAR of Benzothiazole Derivatives

The combination of a 2-fluoro and a 7-methoxy substituent on the benzothiazole scaffold is a prime example of how multiple functional groups can work in concert to modulate biological activity. The fluorine atom at the 2-position, being highly electronegative, exerts a strong electron-withdrawing effect through induction. This effect is localized to the thiazole (B1198619) portion of the ring system.

The interplay between the electron-withdrawing 2-fluoro group and the electron-donating 7-methoxy group creates a unique electronic profile for the entire molecule. This "push-pull" electronic arrangement can significantly impact the molecule's dipole moment and its ability to interact with specific residues within a biological target. While specific studies on the synergistic effects of these exact substitutions are not abundant, the principles of medicinal chemistry suggest that this combination could lead to enhanced potency, selectivity, or improved pharmacokinetic properties compared to monosubstituted analogs. For instance, fluorination is a common strategy to block metabolic hydroxylation, thereby increasing the metabolic stability and bioavailability of a drug candidate.

Computational Chemistry Approaches in Predicting and Elucidating SAR

In the absence of extensive empirical data for 2-Fluoro-7-methoxybenzothiazole, computational chemistry provides invaluable tools for predicting its properties and understanding its potential biological activities.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be employed to screen for potential protein targets and to understand the specific interactions that govern binding affinity. These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site. For example, the fluorine atom could act as a hydrogen bond acceptor, while the methoxy group could engage in hydrophobic interactions.

Molecular dynamics (MD) simulations can further refine the understanding obtained from docking studies by simulating the dynamic behavior of the ligand-protein complex over time biointerfaceresearch.comnih.gov. MD simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the binding process. Such studies are instrumental in rationalizing the SAR of a series of compounds and in guiding the design of new derivatives with improved activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By analyzing a dataset of benzothiazole derivatives with known activities, a QSAR model can be developed to predict the activity of novel compounds like this compound.

These models typically use a variety of molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic properties, hydrophobicity, and steric features. A well-validated QSAR model can be a powerful tool for prioritizing the synthesis of new derivatives and for identifying the key structural features that are important for a particular biological activity researchgate.netsemanticscholar.org. For instance, a QSAR study on benzothiazole derivatives might reveal that a specific combination of electronic and steric parameters at the 2- and 7-positions is optimal for a desired pharmacological effect.

Interactive Data Table: Physicochemical Properties of Substituted Benzothiazoles

CompoundSubstituent at C2Substituent at C7LogP (Predicted)Polar Surface Area (Ų) (Predicted)
BenzothiazoleHH2.3542.1
2-FluorobenzothiazoleFH2.4542.1
7-MethoxybenzothiazoleHOCH32.4051.3
This compoundFOCH32.5051.3

Note: The data in this table is predicted using computational models and serves for comparative purposes.

Advanced Research Directions and Future Prospects for 2 Fluoro 7 Methoxybenzothiazole

Exploration of Novel and Greener Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern medicinal chemistry. For benzothiazole (B30560) derivatives, including those with fluoro and methoxy (B1213986) substitutions, research is actively exploring greener alternatives to traditional synthesis methods. These novel approaches aim to reduce solvent usage, minimize waste, and improve energy efficiency. scielo.br

One promising avenue is the use of microwave-assisted synthesis. scielo.br This technique can significantly shorten reaction times and improve product yields for the synthesis of various heterocyclic compounds, including benzothiazoles. scielo.br For instance, a green synthetic protocol for 6-substituted-2-(2-hydroxy/methoxyphenyl)benzothiazole derivatives has been developed, highlighting the move towards more sustainable practices. nih.gov Another innovative and environmentally friendly approach involves the intramolecular cyclization of ortho-halogenated analogs. researchgate.net Furthermore, palladium-catalyzed decarbonylative C–H functionalization presents a modern method for creating C(2)-substituted benzothiazoles. acs.org The exploration of one-pot multicomponent reactions also represents a promising trend, offering simplicity, high yields, and often solvent-free conditions for the synthesis of bioactive benzothiazole derivatives. nih.gov

Future research will likely focus on adapting and optimizing these greener methodologies for the specific synthesis of 2-Fluoro-7-methoxybenzothiazole. The goal is to develop a scalable, cost-effective, and environmentally friendly process suitable for pharmaceutical production.

Design and Synthesis of Highly Potent and Selective Derivatives

The core structure of this compound offers a versatile platform for the design and synthesis of novel derivatives with enhanced potency and selectivity for various biological targets. The incorporation of fluorine and methoxy groups is known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often leading to improved biological activity. nih.govnih.gov

Recent studies have demonstrated the successful synthesis of a range of fluorinated and methoxylated benzothiazole derivatives with significant therapeutic potential. For example, a series of these derivatives have been developed as highly potent and selective cannabinoid CB2 receptor ligands, with some compounds exhibiting subnanomolar binding affinities. hzdr.de In the realm of oncology, fluorinated 2-arylbenzothiazole derivatives have shown potent antitumor activity against breast cancer cell lines. nih.gov Specifically, compounds like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole have demonstrated selective inhibitory action against lung, colon, and breast cancer cells. nih.govscielo.br

The strategic placement of substituents on the benzothiazole ring is crucial for biological activity. For instance, the introduction of a 6-methoxy group has been shown to enhance the cannabinoid CB2 receptor selectivity. hzdr.de Similarly, the presence of a fluorine atom at the C-6 position can improve cytotoxicity against certain cancer cell lines. nih.gov

Future efforts in this area will involve the systematic structural modification of this compound to create libraries of novel compounds. These derivatives will be screened against a wide range of biological targets to identify new lead compounds for various diseases.

In-depth Mechanistic Investigations at the Molecular Level

Understanding the precise mechanism of action of a drug candidate at the molecular level is fundamental for its development and optimization. For benzothiazole derivatives, research has begun to elucidate the intricate ways in which they interact with biological systems.

Several studies have pointed to the ability of benzothiazole compounds to inhibit key enzymes involved in disease progression. For example, certain derivatives have been identified as inhibitors of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. nih.govresearchgate.net This mode of action is particularly relevant for the development of new antimicrobial agents. researchgate.net In the context of cancer, benzothiazole derivatives have been shown to target various components of signaling pathways critical for tumor growth and survival, such as the PI3K/Akt/mTOR pathway and receptor tyrosine kinases like C-Met and EGFR. nih.gov

Some fluorinated benzothiazoles have been found to induce apoptosis (programmed cell death) in cancer cells and inhibit tubulin polymerization, a process vital for cell division. nih.gov The presence of a fluorine atom can play a significant role in enhancing the binding to DNA gyrase and improving cell penetration. nih.gov

For this compound, future research will need to conduct detailed mechanistic studies to identify its specific molecular targets and signaling pathways. Techniques such as X-ray crystallography, molecular docking, and various biochemical and cell-based assays will be crucial in unraveling its mechanism of action.

Integration with Targeted Drug Delivery Systems

Targeted drug delivery systems offer the potential to enhance the therapeutic efficacy of a drug while minimizing its systemic side effects. acs.org For a potent compound like this compound, its integration with such systems could be a key strategy for improving its clinical utility.

Nanoparticle-based delivery systems, such as liposomes and polymer nanoparticles, are at the forefront of targeted drug delivery research. acs.org These systems can encapsulate the drug, protecting it from degradation and enabling its controlled release at the desired site of action. researchgate.net For instance, self-nanoemulsifying drug delivery systems (SNEDDS) have been shown to enhance the anti-proliferative activity of related compounds like 2-Methoxyestradiol in breast cancer cells. mdpi.com

The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on diseased cells, for example, in tumors. acs.org This approach increases the concentration of the drug at the target site, thereby maximizing its therapeutic effect and reducing off-target toxicity. researchgate.net Mannosylated carriers are also being explored for the targeted delivery of antibacterial drugs to macrophages. iosrjournals.org

Future research should focus on developing formulations of this compound within various targeted drug delivery systems. The characterization of these formulations in terms of drug loading, release kinetics, and in vitro and in vivo targeting efficacy will be essential steps in this direction.

Development of Next-Generation Benzothiazole-Based Lead Compounds

The journey from a promising hit compound to a clinical drug candidate involves a rigorous process of lead optimization. For this compound, the goal is to develop next-generation lead compounds with superior pharmacological profiles.

Lead optimization studies on related fluorinated and methoxylated benzothiazoles have provided valuable insights. For example, research on benzothiazole-based DNA gyrase inhibitors has led to the identification of compounds with improved aqueous solubility and enhanced activity against multidrug-resistant bacteria. acs.org In the field of oncology, the development of benzothiazole derivatives as tubulin polymerization inhibitors has yielded compounds with potent antiproliferative activity against prostate cancer cell lines. nih.gov

Structure-activity relationship (SAR) studies are a critical component of lead optimization. These studies involve the systematic modification of the lead compound's structure to understand how different chemical groups influence its biological activity. For instance, it has been shown that the 3,4,5-trimethoxyphenyl fragment plays an important role in the antiproliferative activity of certain benzothiazole derivatives. nih.gov

Q & A

What are the established synthetic routes for 2-Fluoro-7-methoxybenzothiazole, and how do reaction conditions influence yield?

Answer:
A common approach involves starting with fluorinated aniline derivatives. For example, 3-chloro-4-fluoroaniline can react with potassium thiocyanate (KSCN) in the presence of bromine and glacial acetic acid to form substituted benzothiazole intermediates . Methoxy groups can be introduced via nucleophilic aromatic substitution or through protective group strategies (e.g., methoxylation prior to cyclization). Reaction temperature (typically 60–80°C), solvent polarity, and stoichiometry of bromine are critical for optimizing yield. Impurities from incomplete cyclization or over-halogenation can reduce purity, necessitating recrystallization or column chromatography .

How does fluorine substitution at the 2-position affect the electronic properties and reactivity of the benzothiazole core?

Answer:
Fluorine’s strong electron-withdrawing nature increases the electrophilicity of adjacent carbon atoms, directing regioselectivity in subsequent reactions (e.g., facilitating nucleophilic attack at the 7-position). Computational studies (not directly cited but inferred from synthetic protocols) suggest that fluorine stabilizes the thiazole ring via inductive effects, reducing susceptibility to hydrolysis. This electronic modulation can alter binding affinities in biological targets, as seen in analogs with enhanced metabolic stability .

What analytical techniques are recommended to confirm the structural integrity and purity of this compound?

Answer:

  • Elemental Analysis (EA): Validates empirical formula (e.g., C8H6FNO2S) with <1% deviation from theoretical values .
  • NMR Spectroscopy: <sup>19</sup>F NMR confirms fluorine incorporation (δ ~ -110 to -120 ppm for aromatic F), while <sup>1</sup>H NMR identifies methoxy protons (δ ~3.8–4.0 ppm) .
  • HPLC-PDA: Quantifies purity (>98%) and detects trace impurities from side reactions (e.g., dehalogenated byproducts) .

How should researchers mitigate risks when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., H2S during synthesis) .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Answer:

  • Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to assess IC50 values and selectivity indices .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases to explore mechanism of action .

How can contradictory data in biological activity studies be systematically addressed?

Answer:

  • Assay Standardization: Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability .
  • Impurity Profiling: Use LC-MS to identify contaminants (e.g., unreacted precursors) that may skew results .
  • Structural Confirmation: Re-examine NMR and crystallography data to rule out isomerization or degradation .

What strategies optimize the pharmacokinetic profile of this compound-based drug candidates?

Answer:

  • Prodrug Design: Introduce ester or amide moieties to enhance solubility and oral bioavailability .
  • Metabolic Stability: Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated oxidation .
  • LogP Modulation: Adjust methoxy or fluorine substituents to balance membrane permeability and aqueous solubility (target LogP 2–4) .

How does the methoxy group at the 7-position influence intermolecular interactions in crystal structures?

Answer:
X-ray diffraction studies of analogs reveal that the methoxy group participates in hydrogen bonding with adjacent molecules, stabilizing crystal lattices. For example, in 7-methoxyflavone derivatives, the methoxy oxygen forms weak C–H···O interactions (2.8–3.0 Å), influencing packing density and melting points .

What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations: Analyze Fukui indices to identify electrophilic centers (e.g., C-2 for SNAr reactions) .
  • Molecular Dynamics (MD): Simulate solvent effects on transition states to optimize reaction conditions (e.g., DMF vs. THF) .

How can regioselective functionalization of the benzothiazole ring be achieved?

Answer:

  • Directing Groups: Install temporary substituents (e.g., nitro at C-5) to steer electrophilic attacks to desired positions .
  • Metal Catalysis: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–C bond formation at deactivated sites .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.